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Cat. No.: B1244659 Get Quote

A detailed comparison of the centrally-acting aminopeptidase A inhibitor, Firibastat, and

established peripheral renin-angiotensin system (RAS) inhibitors for the management of

hypertension.

This guide provides a comprehensive comparison of the novel, centrally-acting

antihypertensive agent, Firibastat, with peripherally-acting renin-angiotensin system (RAS)

inhibitors, namely angiotensin-converting enzyme (ACE) inhibitors and angiotensin II receptor

blockers (ARBs). The information is intended for researchers, scientists, and drug development

professionals, offering a detailed look at the mechanisms of action, clinical efficacy, and

experimental protocols of these different approaches to blood pressure control.

Introduction
The renin-angiotensin system (RAS) is a critical regulator of blood pressure, and its modulation

is a cornerstone of hypertension therapy. For decades, the mainstays of RAS-targeted therapy

have been peripheral inhibitors such as ACE inhibitors and ARBs.[1][2] These agents act

systemically to reduce the production or block the action of angiotensin II, a potent

vasoconstrictor.[1][2]

Firibastat represents a new class of antihypertensive medication that targets the brain RAS.[3]

[4] It is a prodrug that, after crossing the blood-brain barrier, is converted to its active form,

EC33.[4][5] EC33 inhibits aminopeptidase A (APA), the enzyme responsible for converting

angiotensin II to angiotensin III in the brain.[3][4][5] By blocking this central pathway, Firibastat

aims to lower blood pressure through a distinct mechanism of action.[3][4]
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This guide will objectively compare the efficacy and mechanisms of Firibastat and peripheral

RAS inhibitors, supported by available experimental data.

Mechanism of Action
The fundamental difference between Firibastat and peripheral RAS inhibitors lies in their site

and mode of action within the renin-angiotensin system.

Firibastat: Central Aminopeptidase A Inhibition
Firibastat acts centrally to inhibit aminopeptidase A.[3][5] This enzyme is a key component of

the brain's renin-angiotensin system, where it converts angiotensin II to angiotensin III.

Angiotensin III in the brain is believed to exert a tonic stimulatory control over blood pressure.

[4][6] By inhibiting APA, Firibastat reduces the levels of angiotensin III in the brain, leading to a

decrease in sympathetic tone, reduced vasopressin release, and a restoration of the

baroreflex, collectively resulting in lower blood pressure.[4][6]
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Figure 1. Signaling pathways of peripheral RAS inhibitors and Firibastat.

Peripheral RAS Inhibitors: ACE Inhibition and
Angiotensin II Receptor Blockade
Peripheral RAS inhibitors act systemically.[1]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://www.benchchem.com/product/b1244659?utm_src=pdf-body-img
https://www.ahajournals.org/doi/10.1161/01.hyp.0000236117.13311.0f
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1244659?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


ACE inhibitors (e.g., lisinopril, enalapril, ramipril) block the action of angiotensin-converting

enzyme, which converts angiotensin I to the potent vasoconstrictor angiotensin II.[1] This

leads to reduced levels of angiotensin II, resulting in vasodilation and decreased blood

pressure.[1]

Angiotensin II receptor blockers (ARBs) (e.g., losartan, valsartan) selectively block the

binding of angiotensin II to its type 1 (AT1) receptor in tissues such as vascular smooth

muscle.[1] This antagonism also leads to vasodilation and a reduction in blood pressure.[1]

Comparative Efficacy in Hypertension
Clinical trials have evaluated the efficacy of Firibastat in lowering blood pressure, with initial

promising results in Phase 2 studies. However, a pivotal Phase 3 trial in treatment-resistant

hypertension yielded negative results. Peripheral RAS inhibitors, on the other hand, have a

well-established and broad evidence base for their efficacy in various hypertensive populations.

Firibastat Clinical Trial Data
A Phase 2, open-label, multicenter study (NEW-HOPE) evaluated the efficacy and safety of

Firibastat in overweight or obese hypertensive patients.[7] After 8 weeks of treatment, Firibastat

demonstrated a statistically significant reduction in both systolic and diastolic automated office

blood pressure (AOBP).[7]

However, the Phase 3 FRESH (Firibastat in treatment-RESistant Hypertension) trial, a double-

blind, placebo-controlled study in patients with difficult-to-treat and resistant hypertension,

failed to meet its primary endpoint.[4][8] There was no significant difference in the reduction of

unattended office systolic blood pressure between the Firibastat and placebo groups after 12

weeks of treatment.[4]
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Firibastat Clinical Trial Efficacy Data

Trial NEW-HOPE (Phase 2)[7]

Patient Population Overweight or obese hypertensive patients

Treatment Duration 8 weeks

Change in Systolic AOBP -9.5 mmHg (p<0.0001)

Change in Diastolic AOBP -4.2 mmHg (p<0.0001)

Trial FRESH (Phase 3)[4]

Patient Population Difficult-to-treat and resistant hypertension

Treatment Duration 12 weeks

Change in Unattended Office SBP (vs. Placebo) No significant difference

Peripheral RAS Inhibitors Efficacy Data
The efficacy of ACE inhibitors and ARBs in lowering blood pressure has been demonstrated in

numerous large-scale clinical trials. The following table summarizes representative data for

commonly prescribed agents.
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Peripheral RAS Inhibitors

Efficacy Data

Drug Class Drug Key Trial Findings

ACE Inhibitor Lisinopril

In a multicenter study, lisinopril

at doses of 10, 20, and 40 mg

once daily demonstrated

significant reductions in both

systolic and diastolic blood

pressure.[9]

ACE Inhibitor Enalapril

Enalapril significantly reduced

blood pressure in all grades of

essential hypertension, with

optimal doses for most patients

being 20 to 40 mg/day.[10]

ARB Losartan

In the LIFE study, losartan-

based treatment resulted in a

mean reduction of 30.2/16.6

mmHg in blood pressure.[11]

ARB Valsartan

In a placebo-controlled trial,

valsartan at doses of 80 mg

and above produced

statistically significant

reductions in both mean sitting

diastolic and systolic blood

pressure.[12]

Broader Cardiovascular Outcomes
Beyond blood pressure reduction, a key differentiator for antihypertensive agents is their ability

to improve cardiovascular outcomes. Peripheral RAS inhibitors have a wealth of data

supporting their benefits in this regard, while such data for Firibastat is limited and not as

favorable.
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Firibastat
A Phase 2 study compared the effect of Firibastat versus the ACE inhibitor ramipril on left

ventricular ejection fraction (LVEF) after a first acute anterior myocardial infarction.[5][6] The

study found that Firibastat was not superior to ramipril in preventing left ventricular dysfunction.

[5][6]

Peripheral RAS Inhibitors
Extensive clinical trial evidence has established the role of both ACE inhibitors and ARBs in

reducing the risk of major cardiovascular events.

ACE inhibitors have been shown to reduce the risk of all-cause mortality, cardiovascular

mortality, nonfatal myocardial infarction, and stroke in high-risk patients.[6]

ARBs have demonstrated significant benefits in reducing stroke and have been shown to be

effective in a broad range of patients at high cardiovascular risk.[5] In patients with heart

failure, candesartan and valsartan have shown efficacy.[5]

Experimental Protocols
Understanding the methodologies of the key clinical trials is crucial for interpreting their results.

Firibastat: FRESH Trial (NCT04277884)
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Figure 2. Workflow of the Firibastat FRESH trial.

Study Design: Double-blind, placebo-controlled, multicenter, parallel-group study.[13]

Patient Population: Male and female subjects ≥18 years with uncontrolled primary

hypertension, specifically difficult-to-treat or resistant hypertension.[13]

Intervention: Patients were randomized to receive either Firibastat (500 mg twice daily) or a

matching placebo, in addition to their existing antihypertensive medications.[8]
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Primary Endpoint: Change from baseline in unattended office systolic blood pressure after 12

weeks of treatment.[8]

Peripheral RAS Inhibitors: Representative Trial
Methodologies

Study Design: Double-masked, randomized, parallel-group trial comparing losartan-based

and atenolol-based treatment regimens.[11]

Patient Population: 9,193 patients aged 55-80 years with essential hypertension and

electrocardiographic evidence of left ventricular hypertrophy.[8][11]

Intervention: Patients were randomized to receive either losartan (starting at 50 mg daily) or

atenolol (starting at 50 mg daily). Hydrochlorothiazide could be added to either regimen to

achieve a target blood pressure of <140/90 mmHg.[11][14]

Primary Endpoint: A composite of cardiovascular death, stroke, and myocardial infarction.

[11]

Study Design: Double-blind, active-controlled, parallel-group trial.[15]

Patient Population: 15,245 high-risk hypertensive patients.[15]

Intervention: Patients were randomized to valsartan-based or amlodipine-based treatment

regimens.[15]

Primary Endpoint: Time to first cardiac event.[15]

Summary and Conclusion
Firibastat, with its novel central mechanism of action, initially showed promise as a new

therapeutic option for hypertension. However, the failure of the pivotal Phase 3 FRESH trial to

demonstrate efficacy in treatment-resistant hypertension has cast significant doubt on its role in

managing this condition.[4][8] Furthermore, in a head-to-head comparison in a post-myocardial

infarction setting, Firibastat did not show superiority over an established ACE inhibitor, ramipril.

[5][6]
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In contrast, peripheral RAS inhibitors, including ACE inhibitors and ARBs, have a robust and

extensive evidence base supporting their efficacy in lowering blood pressure and, critically, in

improving major cardiovascular outcomes across a wide range of patient populations.[5][6]

For researchers and drug development professionals, the story of Firibastat underscores the

challenges of translating a novel mechanism of action into clinical efficacy, particularly in a field

with well-established and effective therapeutic options. While the central RAS remains a target

of interest, the clinical data to date do not support Firibastat as a viable alternative to peripheral

RAS inhibitors for the management of hypertension. Further research may explore other

centrally-acting agents or different patient populations where such a mechanism could prove

beneficial. At present, however, peripheral RAS inhibitors remain the standard of care for RAS-

targeted antihypertensive therapy.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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